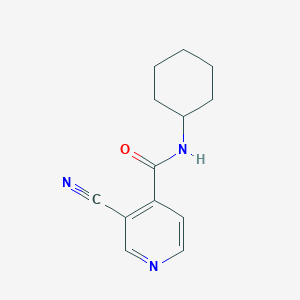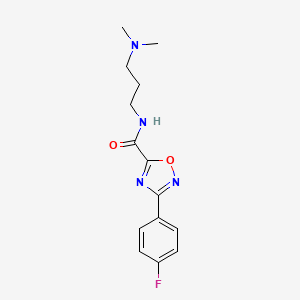![molecular formula C16H26OSi2 B12626690 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one CAS No. 920984-25-4](/img/structure/B12626690.png)
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is a unique organosilicon compound characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one typically involves the reaction of appropriate silyl reagents with a suitable pentenone precursor. One common method involves the use of dimethyl(phenyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organometallic reagents, often in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Potential use in the development of silicon-based biomolecules and probes for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one involves its interaction with various molecular targets. The silyl groups can participate in the formation of stable silicon-oxygen or silicon-carbon bonds, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution, addition, and elimination reactions, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsiloxy)-3-penten-2-one: Another organosilicon compound with similar structural features but different reactivity and applications.
(3-methyl-5-(trimethylsilyl)phenyl)(phenyl)methanone: A related compound with distinct chemical properties and uses.
Uniqueness
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer specific reactivity and stability. This dual silyl substitution makes it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
920984-25-4 |
|---|---|
Molekularformel |
C16H26OSi2 |
Molekulargewicht |
290.55 g/mol |
IUPAC-Name |
5-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-3-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)12-13-16(18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
InChI-Schlüssel |
VNFCZBKYDRVUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)

![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)


